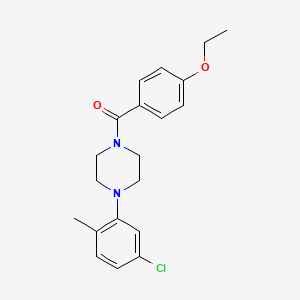![molecular formula C18H19ClN2O3 B5753562 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in scientific research due to its unique mechanism of action and therapeutic potential.
Mecanismo De Acción
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Celecoxib has also been shown to reduce the risk of developing colorectal cancer in patients with familial adenomatous polyposis. However, Celecoxib has been associated with an increased risk of cardiovascular events, including heart attack and stroke, in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib is a widely used tool in scientific research due to its unique mechanism of action and therapeutic potential. Celecoxib is easily synthesized and can be administered orally or intravenously. However, Celecoxib has limitations in terms of its potential side effects, including cardiovascular events, and its specificity for the COX-2 enzyme.
Direcciones Futuras
There are many potential future directions for research involving Celecoxib. One area of research is the development of more selective COX-2 inhibitors with fewer side effects. Another area of research is the development of combination therapies involving Celecoxib and other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the mechanisms of action of Celecoxib in various disease states and to identify new therapeutic applications for this drug.
Métodos De Síntesis
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by acetylation and amidation. Another method involves the reaction of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, followed by acetylation and amidation.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied in scientific research due to its potential therapeutic applications. In cancer research, Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In Alzheimer's disease research, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, Celecoxib has been shown to reduce inflammation and improve endothelial function.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)20-14-5-4-6-15(11-14)21-17(23)18(2,3)24-16-9-7-13(19)8-10-16/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAVEWIYVBPNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)

![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)
